Diltiazem-d3 HCl
Vue d'ensemble
Description
Diltiazem-d3 HCl, also known as Diltiazem, is an L-type calcium channel inhibitor . It is used as an internal standard for the quantification of diltiazem by GC- or LC-MS . It is used in many clinical scenarios as an antihypertensive, anti-arrhythmic, and anti-anginal . FDA-approved indications include atrial arrhythmia, hypertension, paroxysmal supraventricular tachycardia, and chronic stable angina .
Molecular Structure Analysis
The molecular formula of Diltiazem-d3 HCl is C22H24D3ClN2O4S . The molecular weight is 454.00 . The InChI code is HDRXZJPWHTXQRI-SOOXQBGUSA-N .
Chemical Reactions Analysis
A stability-indicating reverse-phase HPLC method was developed and validated for quantitative purpose of known, unknown and degradant impurities profiling for diltiazem hydrochloride tablets .
Physical And Chemical Properties Analysis
Diltiazem-d3 HCl appears as a white powder . The pH (10g/l, 25℃) is between 4.3 and 5.3 . The melting point/range is 207.5 - 212 °C .
Applications De Recherche Scientifique
Structural Modifications for Improved Drug Release
Diltiazem (DIL), primarily used for cardiovascular disorders, exhibits a high solubility and quick dissolution leading to a short elimination half-life. Research has focused on modifying its biopharmaceutical properties by developing less soluble and slower dissolving salt/cocrystal forms with dicarboxylic acids. This approach significantly reduced the solubility and intrinsic dissolution rate of DIL, demonstrating potential for novel modified-release pharmaceutical formulations (Diniz et al., 2021).
Mucoadhesive Buccal Film Optimization
To overcome the low bioavailability of Diltiazem HCl due to high first-pass metabolism and short half-life, a study developed and optimized a mucoadhesive buccal film. The optimized formula demonstrated substantial mucoadhesive strength and residence time, indicating enhanced bioavailability and potential for improved patient compliance (Winarti et al., 2021).
Controlled Release Applications
Research on controlled release applications of Diltiazem HCl includes various techniques like interpenetrating polymer network microcapsules and transdermal delivery systems. These approaches aim to extend the drug release period, thereby enhancing therapeutic efficacy and patient compliance. Such systems are particularly beneficial for drugs with short half-lives and high metabolism rates, as they ensure a steady and prolonged drug release (Kulkarni et al., 2011), (Parhi & Suresh, 2016).
Prolonged Release Matrix Tablets
The development of prolonged release matrix tablets of Diltiazem HCl using a combination of hydrophilic and hydrophobic polymers has been a significant area of research. These formulations provided controlled drug release over extended periods, improving the drug delivery system's effectiveness and reliability (Boyapally et al., 2009).
Gastro Retentive Floating Microsphere Development
Gastroretentive drug delivery systems for Diltiazem HCl have been explored to improve bioavailability by retaining the system in the stomach for longer periods. Such systems are beneficial for drugs with specific absorption zones in the upper intestinal tract, and they help in mitigating the first-pass metabolism effect (Panwar & Tanwar, 2015).
Safety And Hazards
Diltiazem-d3 HCl is harmful if swallowed and toxic in contact with skin. It causes skin irritation and serious eye irritation. It may cause damage to organs (cardiovascular system). It may cause an allergic skin reaction. It is suspected of damaging fertility or the unborn child. It may cause harm to breast-fed children .
Orientations Futures
In addition to the use of this medicine, treatment for high blood pressure may include weight control and changes in the types of foods you eat, especially foods high in sodium (salt) . Many patients who have high blood pressure will not notice any signs of the problem. In fact, many may feel normal. It is very important that you take your medicine exactly as directed and that you keep your appointments with your doctor even if you feel well .
Propriétés
IUPAC Name |
[(2S,3S)-2-(4-methoxyphenyl)-5-[2-[methyl(trideuteriomethyl)amino]ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1/i2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRXZJPWHTXQRI-ZOFGQJPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diltiazem-d3 HCl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.